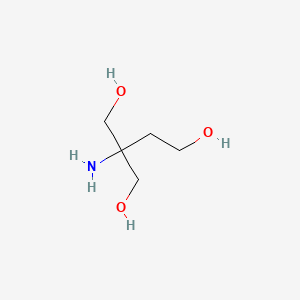
2-Amino-2-(hydroxymethyl)butane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(hydroxymethyl)butane-1,4-diol is an organic compound with the molecular formula C5H13NO3. It is a derivative of butanediol and contains both amino and hydroxyl functional groups. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(hydroxymethyl)butane-1,4-diol can be achieved through several methods. One common approach involves the reaction of butanediol with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The reaction can be represented as follows:
HOCH2CH2CH2OH+NH3→NH2CH2CH2CH2OH+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(hydroxymethyl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Primary amines
Substitution: Halides, esters
Scientific Research Applications
2-Amino-2-(hydroxymethyl)butane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a buffer in biochemical assays and molecular biology experiments.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(hydroxymethyl)butane-1,4-diol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their stability and reactivity. In biological systems, it may interact with enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(hydroxymethyl)propane-1,3-diol:
2-Amino-2-(hydroxymethyl)butane-1,3-diol: This compound has similar functional groups but differs in the position of the hydroxyl groups.
Uniqueness
2-Amino-2-(hydroxymethyl)butane-1,4-diol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.
Properties
CAS No. |
26957-44-8 |
|---|---|
Molecular Formula |
C5H13NO3 |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)butane-1,4-diol |
InChI |
InChI=1S/C5H13NO3/c6-5(3-8,4-9)1-2-7/h7-9H,1-4,6H2 |
InChI Key |
LFIBNALISOGBFM-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(CO)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


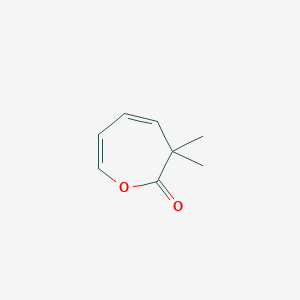

![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
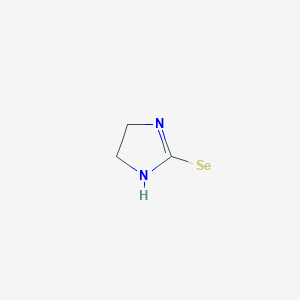
![2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696704.png)

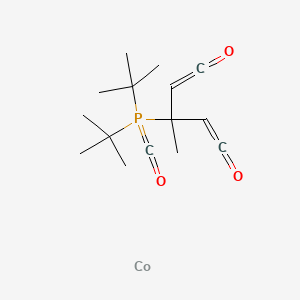
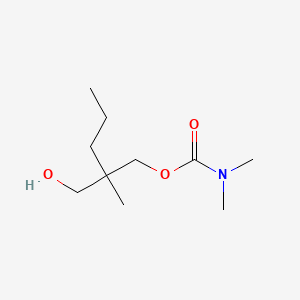
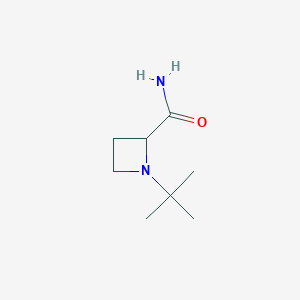
![3-[(Naphthalen-2-yl)selanyl]propanoic acid](/img/structure/B14696723.png)
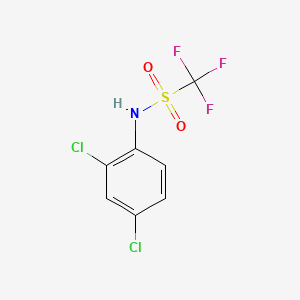

![ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate](/img/structure/B14696749.png)

